![molecular formula C11H14F3N3 B8067284 1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine](/img/structure/B8067284.png)
1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine typically involves the following steps:
Trifluoromethylation: The starting material, pyridine, undergoes trifluoromethylation to introduce the trifluoromethyl group at the 6-position. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Piperazine Attachment: The trifluoromethylated pyridine is then reacted with piperazine to form the final compound. This step often involves nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Applications De Recherche Scientifique
Therapeutic Potential
The compound has been investigated primarily for its role as a TRPV1 antagonist , which is significant in the context of pain management. TRPV1 (Transient Receptor Potential Vanilloid 1) is a receptor involved in the sensation of pain and heat. Compounds that inhibit TRPV1 can potentially serve as analgesics, particularly for neuropathic pain.
Analgesic Activity
Research indicates that derivatives of 1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine exhibit strong binding affinity to TRPV1 receptors. For instance, a study highlighted a specific derivative that demonstrated an IC50 value of 6.3 nM against capsaicin-induced activation, showcasing its potential as a potent analgesic agent . This compound's ability to block capsaicin-induced hypothermia in animal models further supports its analgesic properties .
Structure-Activity Relationships (SAR)
The SAR analysis of compounds related to this compound reveals critical insights into how structural modifications influence biological activity.
Key Findings:
- Hydrophobic Interactions : The presence of hydrophobic substituents at specific positions significantly enhances binding affinity and antagonistic activity towards TRPV1 .
- Substituent Variability : Variations in the piperazine ring and the introduction of different functional groups have been shown to modulate the potency of these compounds. For instance, certain piperidinyl and morpholinyl analogues exhibited enhanced antagonism compared to their piperazine counterparts .
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
- Neuropathic Pain Model : In one study, a derivative was tested in a rat model for neuropathic pain, demonstrating significant analgesic effects with minimal side effects compared to traditional pain medications .
- In Vitro Binding Studies : Another study utilized fluorometric imaging plate reader assays to evaluate the binding affinity of various analogues to TRPV1, revealing that specific structural features are essential for high potency .
- Comparative Analysis : A comparative study evaluated multiple TRPV1 antagonists, showing that certain derivatives of this compound exhibited superior efficacy compared to established drugs in clinical use .
Mécanisme D'action
The mechanism by which 1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity.
Comparaison Avec Des Composés Similaires
1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine is unique due to its trifluoromethyl group and piperazine moiety. Similar compounds include:
Trifluoromethylated Pyridines: These compounds share the trifluoromethyl group but may have different substituents on the pyridine ring.
Piperazine Derivatives: These compounds contain the piperazine ring but lack the trifluoromethyl group.
Activité Biologique
1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the class of piperazine derivatives, which are often explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H12F3N3
- Molecular Weight : 235.22 g/mol
- CAS Number : 46837494
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes and interact with targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
Structure-Activity Relationships (SAR)
Studies have shown that modifications in the piperazine structure and the pyridine ring significantly impact biological activity. For instance, varying the position and nature of substituents on the pyridine ring can enhance potency against specific targets.
Compound | Substituent | Biological Activity | Reference |
---|---|---|---|
1 | Trifluoromethyl | Modest potency against Cryptosporidium | |
2 | Methanesulfonyl | Enhanced enzyme inhibition | |
3 | Hydroxyl group | Increased receptor affinity |
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 μg/mL.
Anticancer Potential
A study evaluating the anticancer effects showed that this compound has significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported as follows:
Research Findings
Recent investigations into the pharmacological profile of this compound highlight its potential as a lead compound for drug development. The compound has been explored for its role in modulating chemokine receptors, which are crucial in inflammatory responses and immune system regulation.
Safety and Toxicology
While promising, the development of this compound is tempered by concerns regarding cardiotoxicity linked to hERG channel inhibition. Further studies are required to elucidate the safety profile and therapeutic window of this compound.
Propriétés
IUPAC Name |
1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)10-2-1-9(7-16-10)8-17-5-3-15-4-6-17/h1-2,7,15H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMWAGAYBDYJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.